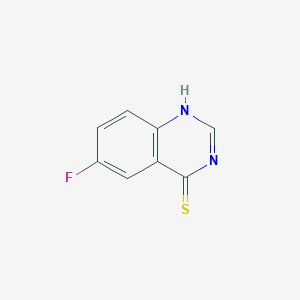
7-Iodo-6-methyl-4(1H)-quinolinone
Descripción general
Descripción
7-Iodo-6-methyl-4(1H)-quinolinone: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-6-methyl-4(1H)-quinolinone typically involves the iodination of 6-methyl-1H-quinolin-4-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-6-methyl-4(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Iodo-6-methyl-4(1H)-quinolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 7-Iodo-6-methyl-4(1H)-quinolinone involves its interaction with various molecular targets. The iodine atom can enhance the compound’s ability to bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1H-quinolin-4-one: Lacks the iodine atom, which may result in different biological activities and reactivity.
7-Bromo-6-methyl-1H-quinolin-4-one: Similar structure with bromine instead of iodine, potentially leading to different chemical and biological properties.
7-Chloro-6-methyl-1H-quinolin-4-one: Chlorine substitution may alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the iodine atom in 7-Iodo-6-methyl-4(1H)-quinolinone makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved efficacy in medicinal applications .
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
7-iodo-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8INO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h2-5H,1H3,(H,12,13) |
Clave InChI |
BDEZSSRBHHIWPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1I)NC=CC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B8509685.png)





![2-{2-[(Benzenesulfonyl)methyl]-5-nitrophenyl}-1,3-dioxolane](/img/structure/B8509719.png)






![N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8509780.png)
